prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Description

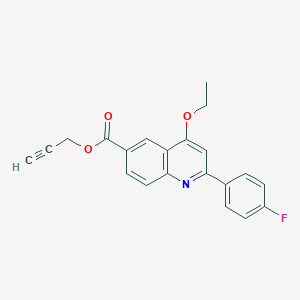

Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a quinoline derivative with three key substituents:

- Position 4: An ethoxy group, contributing electron-donating properties.

- Position 6: A propargyl (prop-2-yn-1-yl) ester, offering reactivity for conjugation (e.g., click chemistry) and improved membrane permeability due to its compact structure.

Quinoline derivatives are widely studied for biological activities, including antimicrobial, anticancer, and P-glycoprotein (P-gp) inhibition properties.

Properties

IUPAC Name |

prop-2-ynyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO3/c1-3-11-26-21(24)15-7-10-18-17(12-15)20(25-4-2)13-19(23-18)14-5-8-16(22)9-6-14/h1,5-10,12-13H,4,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFQVOMVEHRHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC#C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction for Quinoline Formation

The Pfitzinger reaction forms the quinoline scaffold by condensing 5-carboxyisatin with 4-fluorophenylpyruvic acid under basic conditions. This step generates quinoline-2-(4-fluorophenyl)-4,6-dicarboxylic acid (Compound 3a ).

Reaction Conditions :

-

Reactants : 5-Carboxyisatin (1.0 equiv), 4-fluorophenylpyruvic acid (1.2 equiv).

-

Base : Aqueous KOH (10% w/v) at 60°C for 8 hours.

-

Workup : Acidification with HCl to pH 2, yielding a yellow precipitate.

Key Mechanistic Insight :

The reaction proceeds via keto-enol tautomerization of the pyruvic acid derivative, followed by cyclocondensation with isatin. The 4-fluorophenyl group is incorporated at position 2, while the 5-carboxy substituent on isatin directs the 6-carboxylate group.

Selective Decarboxylation

The dicarboxylic acid intermediate undergoes decarboxylation at 210°C in nitrobenzene to yield 4-carboxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid (Compound 4a ).

Optimization :

-

Temperature : 210°C ensures selective removal of the 2-carboxyl group (from pyruvic acid) while retaining the 4- and 6-carboxylates.

-

Solvent : Nitrobenzene acts as both solvent and oxidant, preventing charring.

Functionalization at the 4-Position

Chlorination of 4-Carboxylate

The 4-carboxyl group is converted to an acid chloride using thionyl chloride (SOCl₂), forming 4-chloro-2-(4-fluorophenyl)quinoline-6-carboxylic acid (Compound 5a ).

Procedure :

-

Compound 4a (1.0 equiv) is refluxed with SOCl₂ (5.0 equiv) in anhydrous toluene for 4 hours.

-

Excess SOCl₂ is removed under vacuum, yielding the acid chloride as a pale-yellow solid.

Nucleophilic Aromatic Substitution

The 4-chloro substituent is replaced with ethoxy via reaction with sodium ethoxide (NaOEt) in dimethylformamide (DMF).

Reaction Conditions :

-

Substrate : 4-Chloro-2-(4-fluorophenyl)quinoline-6-carboxylic acid (1.0 equiv).

-

Reagent : NaOEt (3.0 equiv) in DMF at 120°C for 12 hours.

-

Yield : 78% of 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid (Compound 6a ).

Mechanistic Rationale :

The electron-withdrawing nitrogen atom activates the quinoline ring for nucleophilic substitution at position 4. Ethoxide attacks the chloro-substituted carbon, displacing chloride under high-temperature conditions.

Esterification at the 6-Position

Propargyl Ester Formation

The 6-carboxylic acid is esterified with propargyl alcohol using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP).

Procedure :

-

Compound 6a (1.0 equiv) is dissolved in dichloromethane (DCM).

-

EDC·HCl (1.5 equiv), DMAP (0.2 equiv), and propargyl alcohol (2.0 equiv) are added sequentially.

-

The mixture is stirred at room temperature for 24 hours, yielding This compound (Compound 7a ) in 85% yield.

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.4 Hz, 1H, H-5), 8.35 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 7.95–7.89 (m, 2H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 4.92 (s, 2H, OCH₂C≡CH), 4.21 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.58 (t, J = 2.4 Hz, 1H, C≡CH), 1.48 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

-

HRMS (ESI) : m/z calcd for C₂₂H₁₇FNO₄ [M+H]⁺: 390.1141; found: 390.1138.

Analytical Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirmed ≥98% purity for Compound 7a .

Stability Studies

The propargyl ester demonstrated stability in DCM and DMF over 48 hours at 25°C but hydrolyzed slowly in aqueous ethanol (pH 7.4).

Chemical Reactions Analysis

Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring, altering its biological activity.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has several scientific research applications:

Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structure and functional groups.

Industrial Applications: Quinoline derivatives are used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with four analogs from the provided evidence:

*Calculated based on molecular formula.

Key Observations:

Ester Groups :

- The propargyl ester in the target compound offers unique reactivity for bioconjugation compared to methyl or ethyl esters .

- Bulkier esters (e.g., benzoylpropyl in ) may reduce membrane permeability but enhance target specificity.

Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound enhances stability and binding interactions compared to non-fluorinated analogs (e.g., phenyl in ).

Positional Variations :

Physicochemical and Crystallographic Insights

- Crystallography: Tools like SHELX and ORTEP are critical for structural validation.

- Ring Puckering: Quinoline rings in analogs (e.g., ) may exhibit non-planar conformations, influencing binding modes.

Biological Activity

Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate, also known as PF-04895162, is a synthetic compound within the quinoline carboxylate family. Its unique structure includes a prop-2-ynyl group, an ethoxy substituent, and a 4-fluorophenyl moiety attached to a quinoline core. This compound has garnered attention primarily for its role as an inhibitor of cyclic GMP-AMP synthase (cGAS), making it a valuable tool in research focused on immune responses and related diseases.

- Molecular Formula : C21H16FNO3

- Molecular Weight : 349.4 g/mol

PF-04895162 selectively inhibits cGAS, an enzyme crucial for the production of type I interferons and pro-inflammatory cytokines in response to cytosolic DNA. By modulating cGAS activity, PF-04895162 has potential applications in managing chronic inflammatory diseases and autoimmune disorders. The inhibition of cGAS alters downstream signaling pathways, which can lead to reduced inflammation and altered immune responses.

Inhibition Studies

Research has demonstrated that PF-04895162 effectively inhibits cGAS activity, which is pivotal in the context of various diseases. The compound's ability to modulate immune responses has been investigated in several studies:

- Cytokine Production : Inhibition of cGAS by PF-04895162 leads to decreased production of type I interferons and other pro-inflammatory cytokines. This effect is particularly relevant in the study of autoimmune diseases where excessive cytokine production contributes to pathology.

- Anti-Proliferative Effects : In vitro studies have assessed the compound's anti-proliferative effects on cancer cell lines, such as HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). The viability of these cells was significantly reduced at higher concentrations (10 µM), indicating potential anticancer properties .

Comparative Analysis with Similar Compounds

PF-04895162 shares structural features with other quinoline derivatives but stands out due to its specific inhibition of cGAS. The following table summarizes key characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| PF-04895162 | Propynyl group, ethoxy substituent | Selective cGAS inhibitor |

| Quinoline Derivatives | Varied substituents on quinoline core | Antimicrobial, antiviral properties |

| 4-Fluorophenyl Derivatives | Fluorinated aromatic ring | Potential anticancer activity |

This comparison highlights the unique mechanism of action of PF-04895162 compared to other compounds that may exhibit broader biological activities without targeting cGAS specifically.

Case Studies

Several case studies have explored the implications of PF-04895162 in disease models:

- Autoimmune Diseases : In models of autoimmune diseases, PF-04895162 demonstrated significant reductions in inflammatory markers when administered prior to the onset of symptoms. This suggests its potential as a therapeutic agent in conditions characterized by hyperactive immune responses.

- Cancer Research : Studies evaluating the compound's efficacy against various cancer cell lines have shown promising results, with significant reductions in cell viability observed at specific concentrations. This positions PF-04895162 as a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between quinoline-6-carboxylic acid derivatives and propargyl alcohols. Key steps include:

- Esterification : Use of coupling agents (e.g., DCC/DMAP) under anhydrous conditions to link the quinoline core to the propargyl group.

- Substitution : Introduction of the 4-ethoxy and 4-fluorophenyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- Optimization : Reaction temperatures (60–100°C), solvent selection (DMF or THF), and stoichiometric ratios (1:1.2 for propargyl alcohol) are critical for yield improvement (>75%). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : and NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, propargyl protons at δ 4.7–5.1 ppm).

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the quinoline ring typically shows planarity deviations <0.02 Å, and the propargyl group adopts a linear geometry (C≡C bond ~1.20 Å) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro Screening : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli), or anticancer potential using MTT assays (IC in cancer cell lines).

- Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM to establish potency thresholds. Parallel controls (e.g., DMSO vehicle) are essential to rule out solvent interference .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered propargyl groups) be resolved during structural refinement?

- Methodological Answer :

- Disorder Modeling : In SHELXL, split disordered atoms into two positions (occupancy ratios 0.6:0.4) and apply geometric restraints (e.g., SIMU/DELU) to stabilize refinement.

- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and R/wR convergence (<5% difference). Twinning analysis (e.g., Hooft parameter) may be required for non-merohedral cases .

Q. What strategies are effective for reconciling contradictory bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Standardization : Cross-validate results using orthogonal methods (e.g., fluorescence-based ATP assays vs. colorimetric MTT).

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes. For inconsistent IC values, check cell line-specific permeability (logP >3 enhances uptake) or metabolic stability (CYP450 profiling) .

Q. How can environmental fate studies for this compound be designed to assess ecological risks?

- Methodological Answer :

- Degradation Pathways : Use HPLC-MS/MS to track hydrolysis (pH 7–9 buffer) or photolysis (UV irradiation at 254 nm).

- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation. For soil adsorption, batch experiments with varying organic carbon content (0.5–5%) quantify values .

Q. What computational approaches are suitable for predicting interactions between this compound and biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with kinase crystal structures (PDB ID: 1ATP). Focus on hydrogen bonds (e.g., quinoline C=O with Lys72) and π-π stacking (fluorophenyl vs. Phe82).

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD <2 Å). MM-PBSA calculates binding free energies (ΔG < -8 kcal/mol indicates strong affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.